7-sulfamoyl-2,3-dihydro-1H-indene-5-carboxylic acid
CAS No.: 1258649-99-8
Cat. No.: VC3380450
Molecular Formula: C10H11NO4S
Molecular Weight: 241.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1258649-99-8 |
|---|---|
| Molecular Formula | C10H11NO4S |
| Molecular Weight | 241.27 g/mol |
| IUPAC Name | 7-sulfamoyl-2,3-dihydro-1H-indene-5-carboxylic acid |
| Standard InChI | InChI=1S/C10H11NO4S/c11-16(14,15)9-5-7(10(12)13)4-6-2-1-3-8(6)9/h4-5H,1-3H2,(H,12,13)(H2,11,14,15) |
| Standard InChI Key | PSZMUTJZSKEHNK-UHFFFAOYSA-N |
| SMILES | C1CC2=C(C1)C(=CC(=C2)C(=O)O)S(=O)(=O)N |
| Canonical SMILES | C1CC2=C(C1)C(=CC(=C2)C(=O)O)S(=O)(=O)N |
Introduction
7-Sulfamoyl-2,3-dihydro-1H-indene-5-carboxylic acid is a chemical compound with a molecular formula of CHNOS and a molecular weight of 241.27 g/mol . It is identified by the PubChem CID 50989781 and has several synonyms, including 1258649-99-8, DTXSID301190247, AKOS009997062, and CS-0258235 . This compound is part of a broader class of sulfonamides, which are known for their therapeutic properties, including antimicrobial and antitumor activities .
Synthesis and Characterization
While specific synthesis details for 7-sulfamoyl-2,3-dihydro-1H-indene-5-carboxylic acid are not readily available, compounds with similar structures are typically synthesized through reactions involving sulfonamide formation and carboxylation steps. Characterization of such compounds often involves spectroscopic techniques like NMR and IR, as well as mass spectrometry .
Potential Applications
Given the structural features of 7-sulfamoyl-2,3-dihydro-1H-indene-5-carboxylic acid, it may be of interest in medicinal chemistry for developing new therapeutic agents. Sulfonamides have been used as scaffolds for designing drugs with various biological activities, including antitumor effects .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume